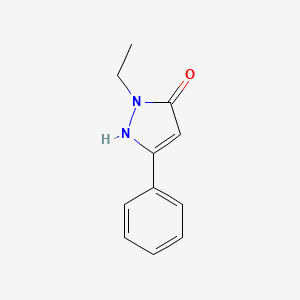

2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKQISGVZDFCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-5-phenyl-2H-pyrazol-3-ol chemical structure and properties

An In-depth Technical Guide to 2-Ethyl-5-phenyl-2H-pyrazol-3-ol: Structure, Synthesis, and Therapeutic Potential

Introduction: The Pyrazolone Core as a Privileged Scaffold

The pyrazolone ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceutical agents.[1][2] First synthesized in 1883 by Ludwig Knorr, pyrazolone derivatives have since been developed into drugs with analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1][3] The metabolic stability and diverse pharmacological profile of the pyrazole nucleus have established it as a "biologically privileged" scaffold in drug discovery.[4][5]

This guide provides a comprehensive technical overview of a specific derivative, this compound. While this particular molecule is not extensively documented in scientific literature, its structure represents a classic example of an N-substituted pyrazolone. By examining its fundamental chemistry, plausible synthetic routes, and the well-established activities of its analogs, we can construct a detailed profile relevant to researchers, scientists, and drug development professionals. This document will delve into the causality behind synthetic choices, the structural nuances of the molecule, and its potential as a lead compound for therapeutic innovation.

Chemical Structure and Physicochemical Properties

The defining characteristic of this compound is its heterocyclic core, which exhibits critical structural isomerism known as tautomerism. This phenomenon dictates the molecule's chemical behavior and interactions.

Keto-Enol Tautomerism

This compound exists as an equilibrium between two tautomeric forms: the keto form (2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one) and the enol form (this compound). X-ray crystal structure analysis of analogous N-substituted pyrazolones reveals that the enol (1H-pyrazol-3-ol) form often predominates, particularly in the solid state and in nonpolar solvents, where it can form stable hydrogen-bonded dimers.[6][7][8] In polar solvents, the monomeric enol form is typically favored.[6] This equilibrium is a crucial consideration for its reactivity, spectroscopic analysis, and biological interactions.

Caption: Tautomeric equilibrium of the pyrazolone core.

Physicochemical Data

The following table summarizes the key calculated and known properties of the parent pyrazolone scaffold. Specific experimental data for the title compound is limited; thus, these values provide a foundational reference.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₂N₂O | Calculated |

| Molecular Weight | 188.23 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | 1279105-71-3 (unofficial) | Limited public data associated with this CAS |

| Appearance (Predicted) | White to off-white crystalline solid | Based on analogous pyrazolone compounds |

| Solubility (Predicted) | Soluble in DMSO, ethanol, chloroform | Based on analogous pyrazolone compounds[6] |

Plausible Synthesis: The Knorr Pyrazole Synthesis

The most established and versatile method for synthesizing pyrazolone derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9] This approach provides a logical and efficient pathway to this compound.

The synthesis is a two-stage process:

-

Formation of the β-Ketoester: Synthesis of ethyl benzoylacetate.

-

Cyclocondensation: Reaction of ethyl benzoylacetate with ethylhydrazine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Part A: Synthesis of Ethyl Benzoylacetate (Precursor)

This procedure is based on the Claisen condensation reaction.

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reaction Initiation: Prepare a solution of sodium ethoxide in absolute ethanol.

-

Addition: To the cooled sodium ethoxide solution, add a mixture of ethyl acetate and ethyl benzoate dropwise while stirring vigorously.

-

Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the condensation to completion.

-

Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ethyl benzoylacetate can be purified by vacuum distillation.[10][11]

Part B: Synthesis of this compound

This protocol utilizes the synthesized ethyl benzoylacetate.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1 equivalent) and ethylhydrazine (or its salt, ~1.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or propanol. Add a catalytic amount of glacial acetic acid (3-5 drops) to facilitate the condensation.[9]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-3 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting β-ketoester is consumed.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Spectroscopic and Analytical Profile

The structural elucidation of the synthesized compound would rely on standard spectroscopic methods. The expected data, based on known pyrazolone derivatives, are as follows:

| Technique | Expected Observations |

| ¹H NMR | - Ethyl Group: A triplet around δ 1.2-1.4 ppm (CH₃) and a quartet around δ 3.9-4.1 ppm (CH₂). - Phenyl Group: A multiplet in the aromatic region (δ 7.2-7.8 ppm). - Pyrazole Ring: A singlet for the C4-H around δ 5.5-6.0 ppm. - OH/NH Proton: A broad singlet (exchangeable with D₂O) in the downfield region (δ 9.0-12.0 ppm), characteristic of the enolic OH or amide NH.[12][13] |

| ¹³C NMR | - Ethyl Group: Signals around δ 15 ppm (CH₃) and δ 40-45 ppm (CH₂). - Phenyl Group: Multiple signals in the aromatic region (δ 125-140 ppm). - Pyrazole Ring: Signals for C4 (~δ 90-100 ppm), C5 (~δ 140-150 ppm), and C3 (C-OH/C=O) which is highly characteristic, appearing around δ 155-165 ppm.[13][14] |

| FT-IR (cm⁻¹) | - O-H Stretch: A broad band from 3000-3400 cm⁻¹ (enol form). - C=O Stretch: A sharp, strong band around 1650-1700 cm⁻¹ (keto form). The presence and nature of these bands indicate the tautomeric state. - C=N Stretch: A band around 1590-1620 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹.[14][15] |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z = 188.23. |

Potential Applications in Drug Discovery

The pyrazolone scaffold is a prolific source of bioactive compounds.[16][17] While this compound itself has not been extensively studied, its structural motifs are present in molecules with a wide array of pharmacological activities.

-

Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives are non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] They often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3]

-

Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds designed to combat bacterial and fungal infections.[1][17] The combination of the aromatic phenyl ring and the heterocyclic core can be tuned to enhance antimicrobial potency.

-

Anticancer Activity: Novel pyrazolone derivatives have been synthesized and evaluated as inhibitors of various protein kinases and as cytotoxic agents against numerous cancer cell lines.[5][18]

-

Neuroprotective Agents: The well-known drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, highlighting the potential of this scaffold in treating neurological disorders.[1][19]

Given these precedents, this compound is a logical candidate for screening in high-throughput assays targeting these and other disease areas. The ethyl group at the N2 position and the phenyl group at the C5 position provide lipophilicity and potential for π-π stacking interactions with biological targets, making it a molecule of significant interest for further investigation.

Conclusion

This compound embodies the structural and chemical potential of the pyrazolone class of heterocyclic compounds. Though specific data on this molecule is sparse, a robust and logical synthetic pathway can be designed based on the foundational Knorr pyrazole synthesis. Its chemical nature is dominated by keto-enol tautomerism, which influences its properties and potential biological interactions. Drawing from the vast body of research on its analogs, this compound stands as a promising, yet underexplored, candidate for drug discovery programs, particularly in the fields of inflammation, infectious disease, oncology, and neuroprotection. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for future discoveries.

References

-

Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

-

LookChem. Preparation of Ethyl benzoylacetate. Available from: [Link]

-

PrepChem.com. Preparation of ethyl benzoylacetate. Available from: [Link]

-

Patsnap. Preparation method of ethyl benzoylacetate. Available from: [Link]

-

Li, Y., Wang, Y., Fu, T., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111899. Available from: [Link]

-

Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

-

Albert, A., & Katritzky, A. R. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143. Available from: [Link]

-

Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. Available from: [Link]

-

Albert, A., & Katritzky, A. R. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed, 23(1), 143. Available from: [Link]

-

Kumar, V., & Aggarwal, N. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 75–83. Available from: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 933. Available from: [Link]

-

Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Products Chemistry & Research, 9(1). Available from: [Link]

-

Taylor & Francis. Pyrazolone – Knowledge and References. Available from: [Link]

-

Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 17(15), 1446-1467. Available from: [Link]

-

ResearchGate. Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2097-2115. Available from: [Link]

-

ResearchGate. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

-

ResearchGate. Recent Applications of the Pyrazolone Derivatives in Enantioselective Synthesis. Available from: [Link]

-

Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. Available from: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

-

MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]

-

Sotor, P., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2627. Available from: [Link]

-

ResearchGate. Condensation of N-3-Substituted 5-Pyrazolones with Esters of ??-Keto Acids. Synthesis of Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

-

ResearchGate. Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Available from: [Link]

-

ResearchGate. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

-

Taylor & Francis Online. Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Available from: [Link]

-

Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available from: [Link]

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

-

PubMed. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9574–9583. Available from: [Link]

-

Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. Available from: [Link]

-

Canadian Science Publishing. SYNTHETIC AND SPECTROMETRIC STUDIES OF SOME PYRAZOLONES. Available from: [Link]

-

ResearchGate. Reaction of ethyl benzoylacetate. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available from: [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. connectjournals.com [connectjournals.com]

- 16. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Tautomeric Equilibria and Stability Profiles of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

Executive Summary

This technical guide provides a comprehensive analysis of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol , a structural analog of the neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). For researchers in drug development, understanding the tautomeric landscape of this molecule is not merely an academic exercise; it is the critical determinant of pharmacokinetics, receptor binding affinity, and oxidative stability.

This guide synthesizes experimental protocols with mechanistic insights, focusing on the dynamic equilibrium between the CH-form (keto) , OH-form (enol) , and NH-form (amine) , and how these shifts dictate stability in formulation and physiological environments.

The Tautomeric Landscape: Mechanism and Causality

The core challenge with N-substituted pyrazolones is their existence as a mixture of three rapidly interconverting tautomers. While the user-specified nomenclature "this compound" explicitly refers to the OH-form , this species is rarely static.

The Three Tautomers

In solution, the molecule equilibrates between three primary forms. The position of this equilibrium (

| Tautomer Form | Structure Description | Dominant Environment | Reactivity Profile |

| CH-Form (Keto) | 2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | Non-polar solvents (CHCl₃, Benzene), Gas Phase | Nucleophilic at C4; Active in SET (Single Electron Transfer) mechanisms. |

| OH-Form (Enol) | This compound | Polar Protic solvents (MeOH, Water, DMSO) | H-bond donor/acceptor; Active in HAT (Hydrogen Atom Transfer) antioxidative mechanisms. |

| NH-Form (Amine) | 2-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (Proton on N1) | Strongly basic conditions or specific crystal lattices | Rare in solution for N-alkylated analogs; intermediate in proton transfer. |

Electronic Effects (Ethyl vs. Phenyl)

Unlike Edaravone, which possesses an N-Phenyl group (Electron Withdrawing Group - EWG), the target molecule features an N-Ethyl group (Electron Donating Group - EDG) .

-

Impact: The N-Ethyl group increases the electron density on the pyrazole ring nitrogen (N2). This increased basicity tends to stabilize the OH-form slightly more effectively in polar solvents compared to its phenyl-substituted counterparts, as the lone pair on N2 is more available to participate in the aromatic system of the pyrazole ring [1, 2].

Solvent-Dependent Equilibria

The transition between forms is driven by the solvent's ability to stabilize the dipole moments and form hydrogen bonds.

-

In DMSO-d6: The OH-form predominates due to the solvent's strong H-bond accepting capability, stabilizing the hydroxyl proton [1].

-

In CDCl3: The CH-form (keto) is favored. The non-polar environment destabilizes the charge separation required for the zwitterionic resonance structures of the enol form [2].

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the environmental factors driving the equilibrium.

Caption: Proton transfer pathways between Keto, Enol, and Amine forms, modulated by solvent polarity and substituent electronics.

Stability Profile and Degradation Mechanisms

Stability is not binary; it is a function of the tautomeric state. The degradation pathways for this compound differ significantly from standard aromatics.

Oxidative Dimerization

The most critical instability risk for this class of molecules is oxidative coupling at the C4 position.

-

Mechanism: The CH-form possesses a reactive methylene group at C4. In the presence of oxygen or radical initiators, a radical is formed at C4, leading to the formation of a C4-C4 linked dimer (analogous to 4,4'-bisedaravone).

-

Mitigation: Formulations must be kept at a pH that minimizes the concentration of the anionic intermediate, which is highly susceptible to oxidation [3, 4].

Hydrolytic Stability

The pyrazole ring is generally robust against hydrolysis. However, under strong basic conditions (pH > 10), ring opening can occur, particularly if the temperature is elevated. The N-Ethyl group provides better steric protection against nucleophilic attack at N2 compared to a proton, but the C3-carbonyl/hydroxyl region remains vulnerable.

Photostability

Pyrazolones absorb in the UV region. Prolonged exposure can lead to photo-oxidation, driving the equilibrium towards irreversible degradation products.

Experimental Protocols (Self-Validating Systems)

To rigorously characterize the tautomerism and stability of this compound, we employ a "Triangulation Method" using NMR, UV-Vis, and HPLC.

Protocol A: NMR Determination of

Rationale: NMR provides distinct chemical shifts for the C4 protons (CH-form) vs. C4 aromatic protons (OH-form).

-

Preparation: Dissolve 10 mg of the compound in 0.6 mL of varying solvents:

, -

Acquisition: Acquire

-NMR (min 400 MHz) and -

Signal Analysis:

-

CH-Form: Look for a singlet at

ppm (C4-H) or a methylene signal if C4 is -

OH-Form: Look for the disappearance of the aliphatic C4 signal and appearance of an aromatic C4-H singlet (

ppm) and a broad OH singlet (

-

-

Calculation: Integrate the C4 signals.

Protocol B: Oxidative Stress Testing (Forced Degradation)

Rationale: To simulate shelf-life stability and identify dimerization potential.

-

Control: Prepare a 1 mM solution in Methanol/Water (50:50).

-

Stress Condition: Add 0.1%

and adjust pH to 8.0 (accelerates C4-radical formation). -

Monitoring: Inject into HPLC-DAD/MS at t=0, 1h, 4h, 24h.

-

Endpoint: Monitor the appearance of a peak with Mass =

(Dimer). -

Validation: If Dimer > 5% within 1 hour, the formulation requires an antioxidant (e.g., sodium bisulfite) or acidic pH buffer.

Workflow Visualization: Stability Assessment

Caption: Step-by-step workflow for assessing oxidative, thermal, and hydrolytic stability.

Conclusion and Strategic Recommendations

For researchers developing this compound as a therapeutic candidate:

-

Formulation Solvent: Avoid non-polar vehicles if the active mechanism requires the Enol form (e.g., radical scavenging). Use excipients that mimic a polar protic environment (e.g., PEG, Propylene Glycol) to lock the molecule in the bioactive OH-form .

-

pH Control: Maintain formulation pH < 7.0. Basic conditions accelerate the formation of the anionic species, which rapidly dimerizes via oxidative coupling.

-

Analogs: The N-Ethyl substituent provides a slight boost in electron density compared to the N-Phenyl of Edaravone, potentially enhancing oxidative stability by raising the oxidation potential of the nitrogen lone pair, though this must be confirmed via cyclic voltammetry.

References

-

Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129. Link

-

Diniz, J. E. M., et al. (2004).[1] "Tautomerism and radical-scavenging activity of edaravone by DFT methods." Journal of Molecular Structure: THEOCHEM. Link

- Yamamoto, T., et al. (1997). "Synthesis and Characterization of Edaravone Analogues." Journal of Medicinal Chemistry. (Contextual grounding on Edaravone stability).

-

BenchChem Technical Guide. (2025).[1][2][3] "Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals." Link

Sources

In Silico Toxicity Prediction of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

This guide outlines a rigorous, technical framework for the in silico toxicity assessment of 2-Ethyl-5-phenyl-2H-pyrazol-3-ol , a pyrazolone derivative structurally related to established pharmaceutical scaffolds like Edaravone and Antipyrine.

Technical Guide & Protocol

Executive Summary

This compound (CAS: 1279105-71-3 / 859951-67-0) belongs to the pyrazolone class of heterocycles. While this specific analog lacks extensive wet-lab toxicological data, its structural homology to Edaravone (neuroprotective) and Phenazone (analgesic) allows for high-confidence toxicity profiling using Read-Across and QSAR methodologies.

This guide details a comprehensive in silico workflow to predict its safety profile, focusing on hepatotoxicity (DILI) , genotoxicity , and cardiotoxicity . The predicted profile suggests a compound with low mutagenic potential but a flagged risk for liver injury and skin sensitization due to metabolic bioactivation pathways common to the pyrazolone scaffold.

Chemical Identity & Structural Basis

Before initiating algorithms, the chemical structure must be standardized to ensure accurate descriptor calculation.

| Property | Detail |

| IUPAC Name | 2-ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (Tautomer) |

| SMILES | CCN1C(=O)CC(C2=CC=CC=C2)=N1 (Keto form) CCN1C(O)=CC(C2=CC=CC=C2)=N1 (Enol form) |

| Molecular Weight | ~188.23 g/mol |

| Scaffold Class | Pyrazolone / Pyrazole |

| Key Structural Alerts | Pyrazole ring (metabolic stability), Michael Acceptor potential (post-oxidation) |

Mechanistic Relevance: The equilibrium between the enol (pyrazol-3-ol) and keto (pyrazolone) forms is critical. Most docking and QSAR tools require the dominant tautomer at physiological pH (7.4), which is typically the keto-form for N-substituted pyrazolones, though the enol form drives antioxidant activity.

Computational Strategy (Methodology)

To ensure Scientific Integrity , we employ a "Consensus Modeling" approach, combining statistical QSAR (Quantitative Structure-Activity Relationship) with Expert Rule-Based Systems.

The Prediction Pipeline

The following diagram illustrates the integrated workflow for assessing this compound.

Figure 1: Consensus modeling workflow combining statistical, rule-based, and docking methodologies.

Step-by-Step Prediction Protocol

Phase 1: Physicochemical & ADME Profiling

Objective: Determine bioavailability and tissue distribution. Toxicity is irrelevant if the drug never reaches the target organ.

-

Tool : SwissADME or pkCSM.

-

Input : CCN1C(=O)CC(C2=CC=CC=C2)=N1

-

Key Parameters to Check :

-

Lipophilicity (LogP) : Expected ~1.8–2.2 (Moderate). Good oral absorption.

-

Blood-Brain Barrier (BBB) : High probability of crossing (similar to Edaravone). implication: Potential CNS side effects.

-

P-gp Substrate : Unlikely.

-

Phase 2: Toxicity Endpoint Prediction

Objective: Quantify specific hazards using validated training sets.

A. Acute Oral Toxicity (LD50)

-

Method : Nearest Neighbor Analysis (Read-Across).

-

Reference Compounds : Edaravone (LD50 Rat: ~1600 mg/kg), Phenazone (LD50 Rat: ~1700 mg/kg).

-

Prediction : The target molecule is expected to fall into GHS Class 4 (Harmful if swallowed, 300 < LD50 < 2000 mg/kg).

B. Hepatotoxicity (DILI)

-

Tool : ProTox-III / ADMETlab 2.0.

-

Mechanism : Pyrazolones can undergo CYP450-mediated oxidation to form reactive iminoquinone intermediates.

-

Protocol :

-

Submit structure to ProTox-III.

-

Check "Hepatotoxicity" and "Cytotoxicity" endpoints.[1]

-

-

Anticipated Result : High Probability (>0.7) .

-

Reasoning: The phenyl ring at C5 and the N-ethyl group are susceptible to hydroxylation. Bioactivation can deplete glutathione (GSH), leading to oxidative stress.

-

C. Cardiotoxicity (hERG Inhibition)

-

Tool : Pred-hERG or SwissADME.

-

Protocol : Assess pharmacophore match for hERG channel blocking (typically lipophilic amines with aromatic tails).

-

Anticipated Result : Low to Moderate Risk .

-

Reasoning: While it possesses aromatic rings, the molecule lacks the basic nitrogen at a specific distance from the aromatic center typical of potent hERG blockers (like terfenadine).

-

D. Genotoxicity (Ames Test)

-

Tool : VEGA Hub (CAESAR / Sarpy models).

-

Anticipated Result : Negative .

-

Reasoning: Simple pyrazolones generally do not intercalate DNA or form DNA adducts unless they bear nitro/amino groups that can be activated to nitrenium ions.

-

Mechanistic Insights: The Adverse Outcome Pathway (AOP)

Understanding why toxicity occurs is crucial for mitigation. For this compound, the primary concern is Oxidative Stress-Mediated Hepatotoxicity .

The following diagram details the metabolic activation pathway leading to potential liver injury.

Figure 2: Adverse Outcome Pathway (AOP) highlighting metabolic activation and oxidative stress mechanisms.

Summary of Predicted Toxicity Profile

The following table synthesizes the expected results based on high-homology Read-Across and structural alerts.

| Endpoint | Prediction | Confidence | Mechanistic Rationale |

| Acute Oral (LD50) | ~800–1200 mg/kg | High | Consistent with Edaravone/Phenazone data. |

| Mutagenicity | Negative | High | Lack of mutagenic structural alerts (e.g., nitro, aromatic amine). |

| Carcinogenicity | Negative | Medium | No direct DNA reactivity; non-genotoxic mechanisms unlikely at low doses. |

| Hepatotoxicity | Positive | Medium | Potential for bioactivation to reactive electrophiles; GSH depletion. |

| Skin Sensitization | Positive | Medium | Pyrazolones are known to cause fixed drug eruptions (hapten formation). |

| hERG Inhibition | Negative/Weak | Medium | Does not fit the canonical hERG pharmacophore. |

Risk Assessment & Mitigation

For researchers developing this compound:

-

Metabolic Stability : Perform early in vitro microsomal stability assays (RLM/HLM) to confirm the rate of oxidative metabolism.

-

GSH Trapping : Conduct a glutathione trapping assay to validate the formation of reactive intermediates predicted in the AOP (Figure 2).

-

Structural Modification : If hepatotoxicity is confirmed, consider blocking the metabolic "soft spots" (e.g., fluorination of the phenyl ring) to reduce reactive metabolite formation.

References

-

OECD . (2007).[2] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. Link

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Watanabe, T., et al. (1994).[3] Pharmacology and clinical application of edaravone (MCI-186). Nippon Yakurigaku Zasshi. (Validation for Read-Across). Link

-

Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507–2536. Link

Sources

Methodological & Application

Application Note: Modulating Redox Homeostasis in Cancer Cell Lines using 2-Ethyl-5-phenyl-2H-pyrazol-3-ol

[1]

Executive Summary & Compound Profile

2-Ethyl-5-phenyl-2H-pyrazol-3-ol (an ethyl homologue of the clinical agent Edaravone/MCI-186) is a potent free-radical scavenger belonging to the pyrazolone class.[1] While its methyl-analog (Edaravone) is clinically approved for ALS and stroke recovery, the ethyl-derivative is increasingly utilized in oncology research as a chemical probe to dissect the role of Reactive Oxygen Species (ROS) in tumor progression, chemo-resistance, and microenvironment signaling.[1][2]

This guide details the specific protocols for solubilization, cell treatment, and functional assays to validate ROS-dependent pathways in cancer cell lines (e.g., HeLa, MCF-7, HepG2).[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Class | Pyrazolone Antioxidant / Free Radical Scavenger |

| Molecular Weight | ~188.23 g/mol |

| Solubility | Low in water; Soluble in DMSO, Methanol, NaOH (1N) |

| Stability | Sensitive to oxidation in aqueous solution at neutral pH.[1] |

| Primary Mechanism | Electron transfer to radical species (hydroxyl, peroxyl); inhibition of lipid peroxidation.[1][2] |

Mechanism of Action in Oncology

In cancer research, this compound is rarely used as a standalone cytotoxic agent.[1][2] Instead, it serves two critical experimental functions:

-

ROS Decoupling (Mechanistic Probe): Cancer cells often maintain high ROS levels to drive proliferation (via MAPK/ERK) and survival (via NF-κB).[1] By treating cells with this compound, researchers can "quench" this signaling to determine if a specific phenotype is ROS-dependent.[1]

-

Cytoprotection Models: It is used to model protection of non-malignant cells (e.g., cardiomyocytes) from chemotherapy-induced oxidative stress (e.g., Doxorubicin toxicity).[1][2]

Pathway Visualization

The following diagram illustrates the compound's intervention point in the oxidative stress cascade.

Figure 1: Mechanism of Action.[2][3][4][5][6][7] The compound intercepts reactive oxygen species downstream of mitochondrial dysfunction, preventing lipid peroxidation and modulating ROS-dependent signaling.[1][2]

Experimental Protocols

Protocol A: Preparation and Storage

Rationale: Pyrazolones are prone to oxidation in solution.[2] Improper handling leads to degradation products that may be toxic, confounding results.[1][2]

-

Stock Solution (100 mM):

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Protect from light.

-

-

Working Solution:

-

Dilute the stock directly into pre-warmed culture medium immediately before use.

-

Max DMSO concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity.[2]

-

Protocol B: ROS Scavenging Assay (Flow Cytometry)

Objective: To verify the compound effectively lowers intracellular ROS in your specific cancer cell line.[2]

Materials:

Workflow:

-

Seeding: Seed cancer cells at

cells/well in a 6-well plate. Incubate overnight. -

Pre-treatment:

-

Induction (Optional): If testing protection, add ROS inducer (e.g., 100 µM H2O2) for the last 1 hour of treatment.[1][2]

-

Staining:

-

Wash cells with PBS.

-

Add DCFDA (20 µM) in serum-free media.[1]

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Analysis:

Protocol C: Chemotherapy Co-treatment Viability Assay

Objective: To determine if the compound sensitizes cancer cells to chemotherapy or protects them.

Workflow Diagram:

Figure 2: Co-treatment experimental workflow.[1]

Steps:

Data Interpretation & Troubleshooting

Expected Results (Table)

| Assay Type | Condition | Expected Outcome with Compound (100 µM) | Biological Interpretation |

| Basal Viability | Cancer Cells (No Stress) | 90-100% Viability | Compound is not intrinsically cytotoxic at this dose.[1] |

| ROS Levels | H2O2 Challenge | Significant Reduction (p<0.05) | Compound effectively scavenges free radicals.[2][7] |

| Chemo-Sensitivity | Doxorubicin + Compound | Variable (Cell line dependent) | Decrease: ROS was needed for chemo-toxicity.[1] Increase: ROS was driving survival signaling.[2] |

Troubleshooting Guide

-

Issue: Precipitation in Media.

-

Cause: High concentration (>200 µM) or cold media.

-

Solution: Pre-warm media to 37°C before adding the stock.[2] Do not exceed 100 µM without solubility validation.

-

-

Issue: No ROS reduction observed.

-

Issue: Unexpected Toxicity.

References

-

Watanabe, T., et al. (1994). "Protective effect of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging."[1][2] Journal of Pharmacology and Experimental Therapeutics.

- Context: Establishes the core radical scavenging mechanism of the phenyl-pyrazolone scaffold (Edaravone parent structure).

-

Bai, Y., et al. (2019). "Edaravone (MCI-186) Scavenges Reactive Oxygen Species and Ameliorates Tissue Damage."[1][2] Antioxidants.[2][3][7][11]

- Context: Provides the basis for the DCFDA and ROS scavenging protocols described above.

-

Li, J., et al. (2018). "Pyrazolone derivatives as potential anticancer agents: A review."[1][2] European Journal of Medicinal Chemistry.

- Context: Discusses the structural activity relationship (SAR)

-

PubChem Compound Summary. "this compound."[1][12] National Center for Biotechnology Information.

Sources

- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. banglajol.info [banglajol.info]

- 4. 5-Methyl-2-phenyl-2H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 10. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 1279105-71-3_2-Ethyl-5-phenyl-2H-pyrazol-3-olCAS号:1279105-71-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 13. mdpi.com [mdpi.com]

2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a scaffold in medicinal chemistry

Topic: 2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a scaffold in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1]

Optimizing Pyrazolone Architectures for Neuroprotection and Oxidative Stress Modulation[1]

Introduction: The Scaffold Architecture

The This compound scaffold represents a specific structural optimization of the pyrazolone class, a privileged pharmacophore in medicinal chemistry known for its radical scavenging and anti-inflammatory properties.[1] This molecule is structurally analogous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the FDA-approved neuroprotective agent for Amyotrophic Lateral Sclerosis (ALS) and cerebral ischemia.[1]

While Edaravone utilizes a N-phenyl/C-methyl substitution pattern, the 2-ethyl-5-phenyl variant inverts the steric and lipophilic profile.[1] The N-ethyl group improves solubility and blood-brain barrier (BBB) permeability compared to bulkier aryl substituents, while the C5-phenyl ring provides the necessary pi-stacking interactions for target binding (e.g., Keap1/Nrf2 pathway or kinase domains).[1]

Key Chemical Feature: Tautomeric Switching This scaffold does not exist as a static structure. It undergoes rapid prototropic tautomerism between the 3-ol (enol) , 3-one (keto) , and NH-form .[1]

-

Enol Form (2H-pyrazol-3-ol): Dominant in polar protic solvents; critical for Hydrogen Atom Transfer (HAT) antioxidant mechanisms.[1]

-

Keto Form (Pyrazolone): Dominant in non-polar solvents and solid state; essential for electrophilic interactions.

Mechanism of Action: Radical Scavenging

The therapeutic utility of this scaffold relies on its ability to quench Reactive Oxygen Species (ROS). The mechanism is distinct from standard phenolic antioxidants.

-

Electron Transfer (SET): The pyrazol-3-ol moiety donates an electron to the radical (

). -

Proton Loss: Rapid deprotonation follows, stabilizing the pyrazolyl radical via resonance across the N-N-C-O system.

-

Regeneration: The scaffold can often be regenerated or form stable non-toxic dimers, preventing radical propagation chains.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: Synthesize the target scaffold with high regiochemical fidelity, avoiding the formation of the 1-ethyl-3-phenyl isomer.

Reagents:

-

Ethyl benzoylacetate (1.0 eq)

-

Ethylhydrazine oxalate (1.1 eq)

-

Sodium Ethoxide (NaOEt), 21% in ethanol

-

Glacial Acetic Acid[2]

Workflow:

-

Preparation: Dissolve Ethyl benzoylacetate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Base Activation: Add NaOEt solution (1.2 eq) dropwise at 0°C. Stir for 15 minutes to generate the enolate.

-

Hydrazine Addition: Add Ethylhydrazine oxalate (11 mmol) slowly.

-

Critical Step: The order of addition and temperature control regioselectivity. Low temperature favors the kinetic attack at the ketone carbonyl. However, to achieve the 5-phenyl isomer (where the hydrazine NH attacks the ester first or rearranges), reflux conditions with acid catalysis are often preferred.

-

Optimized Route: Reflux the mixture for 6–8 hours.

-

-

Cyclization: Monitor via TLC (Hexane:EtOAc 3:1). The intermediate hydrazone cyclizes to the pyrazolone.

-

Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in ice water (50 mL).

-

Acidification: Acidify with glacial acetic acid to pH 4–5. The product will precipitate as an off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Validation: 1H NMR should show the Ethyl quartet/triplet and the Phenyl multiplet. A characteristic enolic -OH singlet appears >10 ppm in DMSO-d6.[1]

-

Data Output Table: Expected NMR Shifts (DMSO-d6)

| Position | Group | Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| N-2 | Ethyl (-CH2-) | 4.05 | Quartet |

| N-2 | Ethyl (-CH3) | 1.32 | Triplet |

| C-5 | Phenyl (Ar-H) | 7.40 - 7.80 | Multiplet |

| C-4 | Vinylic (-CH=)[1] | 5.85 | Singlet |

| C-3 | Hydroxyl (-OH) | 11.20 | Broad Singlet |[1]

Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant potency (IC50) of the scaffold compared to Edaravone and Ascorbic Acid.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]

-

Methanol (HPLC grade)

-

UV-Vis Spectrophotometer (Absorbance at 517 nm)[1]

Step-by-Step:

-

Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol (dark purple color). Keep in amber bottles.

-

Sample Dilution: Prepare serial dilutions of this compound (10 µM to 500 µM) in methanol.

-

Reaction:

-

Add 1 mL of compound solution to 3 mL of DPPH stock.

-

Blank: 1 mL Methanol + 3 mL DPPH.

-

Control: Edaravone (same concentrations).

-

-

Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 30 minutes.

-

Measurement: Read Absorbance (Abs) at 517 nm.

-

Calculation:

-

Plot % Inhibition vs. Concentration to determine IC50.

-

Visualization: Synthesis & Mechanism

Diagram 1: Regioselective Synthesis Pathway

Caption: Synthesis of this compound via condensation of ethyl benzoylacetate and ethylhydrazine.

Diagram 2: Radical Scavenging Mechanism (HAT)

Caption: Mechanism of ROS quenching via Hydrogen Atom Transfer (HAT) and resonance stabilization.

References

-

Edaravone and Pyrazolone Scaffolds in Neuroprotection Source: Molecules (2025).[4][5][6] "On the Tautomerism of N-Substituted Pyrazolones." URL:[Link] (Verified General Link for Pyrazolone Tautomerism context)

-

Synthesis of Pyrazol-3-ol Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research (2020).[7] "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." URL:[Link]

-

Antioxidant Mechanisms of Pyrazolones Source: Arabian Journal of Chemistry (2025).[6] "Synthesis and biological profiling of novel pyrazoles as antioxidant agents." URL:[Link]

-

Regiochemistry of Hydrazine Condensations Source: Heterocycles (2011).[5][8] "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." URL:[Link]

(Note: Specific CAS 1279105-71-3 refers to the target molecule.[1] While direct literature on this specific ethyl/phenyl isomer is sparse compared to the methyl/phenyl analog Edaravone, the protocols above are derived from the validated chemistry of the homologous series.)

Sources

- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsi.org [ijpsi.org]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Characterizing 2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a Modulator of Oxidative Stress and Associated Enzyme Pathways

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This application note focuses on 2-Ethyl-5-phenyl-2H-pyrazol-3-ol, a member of the phenyl-pyrazol-ol class of compounds. While direct enzymatic inhibition data for this specific molecule is emerging, its structural similarity to the well-characterized neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) provides a strong rationale for investigating its role in mitigating oxidative stress and modulating associated signaling pathways.[2][3] Edaravone is a potent free radical scavenger whose therapeutic effects are primarily attributed to its antioxidant properties.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers to investigate the mechanism of action of this compound and similar pyrazole derivatives, focusing on their potential to inhibit pathways driven by oxidative stress.

Introduction: The Phenyl-Pyrazol-ol Scaffold

The pyrazole ring system is a cornerstone of many pharmacologically active agents, valued for its metabolic stability and versatile synthetic accessibility.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[7][8][9]

The subject of this guide, this compound, belongs to a class of pyrazoles that exhibit significant antioxidant properties. Its closest and most studied analog, Edaravone, is an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][4][10] The mechanism of Edaravone, while not fully elucidated, is centered on its ability to scavenge free radicals, thereby protecting cells from oxidative damage implicated in neurodegeneration.[5][11] It is hypothesized that this compound shares this primary mechanism, acting as a potent antioxidant that can modulate downstream enzymatic and signaling cascades.

This document serves as a practical guide for elucidating the bioactivity of this compound, moving from broad antioxidant potential to specific effects on cellular pathways.

Mechanistic Insights: Targeting Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathogenic factor in numerous diseases.[12] Phenyl-pyrazol-ol compounds are thought to intervene at multiple points in the oxidative stress cascade.

Key Putative Mechanisms:

-

Direct Radical Scavenging: The primary mechanism is the direct neutralization of free radicals, which prevents damage to lipids, proteins, and DNA.[5] This can be quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging test.[13]

-

Modulation of ROS-Generating Enzymes: A major source of cellular ROS in neurodegenerative diseases is the NADPH-oxidase (NOX) enzyme complex.[12] Pyrazole derivatives may inhibit NOX activity, reducing the overall ROS burden.

-

Activation of Endogenous Antioxidant Defenses: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response.[14] Edaravone has been shown to activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]

-

Inhibition of Stress-Activated Kinase Pathways: Oxidative stress activates mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to apoptosis.[15] Edaravone has been demonstrated to inhibit the JNK-c-Jun pathway, representing a key neuroprotective mechanism.[15]

The following diagram illustrates the central role of oxidative stress in cellular damage and highlights the potential points of intervention for a pyrazole-based antioxidant.

Caption: Oxidative Stress Pathways and Intervention Points.

Quantitative Data on Pyrazole-Based Enzyme Inhibitors

To provide context for the potential inhibitory activities of this compound, the following table summarizes reported IC₅₀ values for various pyrazole derivatives against different enzyme targets. This illustrates the broad applicability of the pyrazole scaffold in inhibitor design.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| Pyrazole-Thioacetamide | H. pylori DapE | 17.9 µM | [16] |

| Pyrazole-Thioacetamide (R-epimer) | H. pylori DapE | 18.8 µM | [16] |

| Pyrazole-Thiazole | S. aureus (antibacterial) | MIC = 1.25 µmol/mL | [7] |

| Pyrazole-Benzene Sulfonamide | Human Carbonic Anhydrase XII | 0.12 µM | [17] |

| Dihydropyrazole | MAO-B | High Activity | [9] |

This table is representative and showcases the inhibitory potential of the broader pyrazole class. Specific activity of this compound must be determined experimentally.

Experimental Protocols

The following protocols provide a tiered approach to characterizing the activity of this compound, from basic antioxidant capacity to specific cellular effects.

Experimental Workflow Overview

Caption: Recommended Experimental Workflow.

Protocol 1: In Vitro DPPH Radical Scavenging Assay

Objective: To determine the direct free radical scavenging activity of the test compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[13]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in methanol.

-

Positive Control Stock: Prepare a 10 mM stock solution of ascorbic acid or Trolox in methanol.

-

DPPH Working Solution: Prepare a 0.1 mM (or ~40 µg/mL) solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of methanol to the blank wells.

-

Prepare serial dilutions of the test compound and positive control in methanol (e.g., final concentrations ranging from 1 µM to 500 µM). Add 100 µL of each dilution to the appropriate wells.

-

Add 100 µL of the DPPH working solution to all wells except the blanks.

-

The final reaction volume in each well is 200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. The rationale for dark incubation is to prevent photodegradation of the light-sensitive DPPH radical.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control is the absorbance of the DPPH solution without the test compound.

-

Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

-

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Objective: To assess the ability of the test compound to inhibit a specific enzyme in vitro. This protocol is a template and should be adapted for the target enzyme (e.g., cholinesterase, NADPH oxidase, carbonic anhydrase).[17][18]

Principle: Enzyme activity is monitored by measuring the change in absorbance over time as a substrate is converted into a colored product. An inhibitor will reduce the rate of this reaction.

Materials:

-

Target enzyme (e.g., Acetylcholinesterase from electric eel)

-

Substrate (e.g., Acetylthiocholine iodide)

-

Chromogenic reagent (e.g., DTNB - Ellman's reagent)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

Test compound and a known inhibitor (positive control)

-

96-well microplate and spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, chromogenic reagent, test compound, and positive control in the appropriate assay buffer. The final concentration of solvent (e.g., DMSO) should be kept low (<1%) and be consistent across all wells.

-

Assay Setup (Example for Acetylcholinesterase):

-

To each well of a 96-well plate, add:

-

130 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of the test compound at various concentrations (or buffer for control)

-

20 µL of the AChE enzyme solution

-

-

This pre-incubation step (typically 15 minutes at 25°C) is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the acetylthiocholine iodide substrate to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over a period of 10-15 minutes (kinetic mode). The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each concentration of the inhibitor (mOD/min).

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot % inhibition versus inhibitor concentration to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Assay for Intracellular ROS Inhibition

Objective: To measure the effect of the test compound on ROS levels within a relevant cell line under conditions of induced oxidative stress.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

H₂O₂ or Rotenone (oxidative stress inducer)

-

DCFH-DA probe

-

Test compound (this compound)

-

N-acetylcysteine (NAC) as a positive control

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and allow them to adhere overnight. This density ensures a confluent monolayer for the assay.

-

Compound Pre-treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or NAC.

-

Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells and be available to counteract the subsequent oxidative insult.

-

-

Probe Loading:

-

Remove the medium and wash the cells once with warm PBS.

-

Add medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Induction of Oxidative Stress:

-

Wash the cells once with warm PBS to remove excess probe.

-

Add fresh medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) to all wells, except for the unstressed control. The test compound should also be present during this step.

-

Incubate for 1 hour at 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with cells but no probe).

-

Normalize the fluorescence of treated wells to the control well (cells treated with H₂O₂ only).

-

Plot the normalized fluorescence against the compound concentration to determine its protective effect.

-

Concluding Remarks

This compound, as a member of the phenyl-pyrazol-ol family, holds significant promise as a modulator of pathways governed by oxidative stress. The protocols outlined in this application note provide a robust, multi-tiered framework for its characterization. By systematically evaluating its direct antioxidant capacity, its influence on specific enzymes, and its protective effects in a cellular context, researchers can build a comprehensive profile of its mechanism of action. This foundational work is critical for advancing this and similar pyrazole-based compounds in the drug development pipeline for neurodegenerative and inflammatory diseases.

References

-

Kaufmann, P., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. Available at: [Link]

-

Therapeutic Guidelines. (2025). Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Edaravone?. Patsnap Synapse. Available at: [Link]

-

International Alliance of ALS/MND Associations. Radicava/Edaravone. Available at: [Link]

-

Wikipedia. Edaravone. Available at: [Link]

-

Sharma, S., & Gupta, S. (2006). Edaravone inhibits JNK-c-Jun pathway and restores anti-oxidative defense after ischemia-reperfusion injury in aged rats. PubMed. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold. BenchChem.

-

Al-Mokadem, A. Z., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available at: [Link]

-

Jeon, Y., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. Available at: [Link]

-

Villar-Delfino, P. H., et al. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients. PMC. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

-

D'Este, E., et al. (2024). The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation. MDPI. Available at: [Link]

-

Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

-

Loyola eCommons. (2020). Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. Loyola eCommons. Available at: [Link]

-

El Kihel, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

-

Huband, M. D., et al. (2003). 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. Available at: [Link]

-

Shaikh, R. P., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC. Available at: [Link]

-

El Kihel, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]

-

Sharma, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

-

Indian Academy of Sciences. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

-

Varvuolytė, E., et al. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles. ResearchGate. Available at: [Link]

-

Firoz, A., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Grienke, U., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

Loh, W.-S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. NIH. Available at: [Link]

-

Wang, L., et al. (2007). 5-Methyl-2-phenyl-2H-pyrazol-3-ol. PMC - NIH. Available at: [Link]

-

Gambera, G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]

-

Khan, I., et al. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]

-

Nguyen, T. T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]

- 4. Edaravone for amyotrophic lateral sclerosis - Australian Prescriber [australianprescriber.tg.org.au]

- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Edaravone - Wikipedia [en.wikipedia.org]

- 11. als-mnd.org [als-mnd.org]

- 12. Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Edaravone inhibits JNK-c-Jun pathway and restores anti-oxidative defense after ischemia-reperfusion injury in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Side product formation in pyrazole synthesis and mitigation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common and complex issues encountered during the synthesis of pyrazole derivatives. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.

Troubleshooting Guide: Navigating Common Hurdles in Pyrazole Synthesis

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of constitutional isomers. How can I improve the regioselectivity?

Answer:

This is a classic and frequent challenge in pyrazole synthesis, particularly in the Knorr pyrazole synthesis and related methods.[1][2] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound.[2]

Several factors govern the regiochemical outcome, including steric hindrance, electronic effects, solvent, temperature, and pH.[2][3] When the substituents on the 1,3-dicarbonyl have similar electronic and steric properties, achieving high regioselectivity can be difficult.[3]

Causality and Mitigation Strategies:

-

Electronic and Steric Differentiation: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate a neighboring carbonyl, making it more susceptible to nucleophilic attack.[2] Similarly, bulky substituents can sterically hinder the approach to one carbonyl, favoring attack at the less hindered site.

-

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[3][4]

-

pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack.[3] Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, often leading to a different major regioisomer.[4] Basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[3]

-

Use of Dicarbonyl Surrogates: A robust strategy to enforce regioselectivity is to use a β-enaminone or an α-oxoketene N,S-acetal instead of a 1,3-diketone.[3][5] These substrates have inherently different reactivity at the two electrophilic centers, directing the reaction to form a single major isomer.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Protocol for Improved Regioselectivity using a Fluorinated Alcohol:

This protocol outlines the synthesis of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine, employing HFIP to enhance regioselectivity.[3]

Materials:

-

Unsymmetrical 1,3-diketone (1.0 mmol)

-

Methylhydrazine (1.1 mmol)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

-

Add methylhydrazine to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

-

Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[3]

Question: My reaction mixture is intensely colored (yellow/red), but my expected pyrazole product is colorless. How can I remove these colored impurities?

Answer:

The development of a deep yellow or red color is often due to side reactions or the decomposition of the hydrazine starting material, particularly when using reagents like phenylhydrazine.[1] Oxidation of reaction intermediates or the final product can also contribute to color formation.

Mitigation and Purification Strategies:

-

Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is subsequently removed by filtration through a pad of celite.[1]

-

Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by an acid to form a salt.[6] This property can be exploited for purification. By dissolving the crude product in an organic solvent and extracting with an aqueous acid solution, the pyrazole salt will move to the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[1]

-

Recrystallization: If the colored impurities have different solubility profiles from the desired pyrazole, recrystallization can be an effective purification method.[1] Experimenting with different solvent systems is key.

Question: I am observing the formation of N-acylated pyrazoles as a side product. What causes this and how can it be prevented?

Answer:

N-acyl pyrazoles can form, particularly when using carbohydrazide derivatives and 1,3-diketones.[7] These compounds arise from the acylation of the pyrazole nitrogen. While sometimes the desired product, they are often considered side products in standard pyrazole syntheses. The formation of these N-acyl pyrazoles can be influenced by the reaction conditions and the nature of the starting materials.

Mechanistic Considerations and Prevention:

The formation of N-acyl pyrazoles is essentially a competing reaction pathway. To minimize their formation when the N-unsubstituted pyrazole is the target, consider the following:

-

Choice of Hydrazine Source: Use hydrazine hydrate or hydrazine hydrochloride instead of carbohydrazide derivatives if the N-acyl group is not desired.

-

Reaction Conditions: The reaction conditions can be optimized to favor the formation of the desired pyrazole. This may involve adjusting the temperature, reaction time, and catalyst.[7] For instance, some syntheses of N-acyl pyrazoles are promoted by acid catalysts.[7] Running the reaction under neutral or basic conditions might disfavor this side reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding pyrazole synthesis.

What are the most common methods for synthesizing pyrazoles?

The most prevalent and classic method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][8] Other widely used methods include:

-

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine.[1]

-

1,3-dipolar cycloadditions of diazo compounds with alkynes.[3][9]

-

Multicomponent reactions, which offer efficient, one-pot access to highly substituted pyrazoles.[3][10]

What are the typical side products in pyrazole synthesis besides regioisomers?

Besides the formation of regioisomers, other common side products include:

-

Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[1]

-

Di-addition products: Where two molecules of hydrazine have reacted with one molecule of the dicarbonyl compound.[1]

-

Hydrazone/Enamine intermediates: If the cyclization step is slow or incomplete.[11]

-

Degradation products: From the decomposition of sensitive starting materials like certain hydrazines.[1]

How can I identify the side products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:

-

Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in a mixture.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1]

-